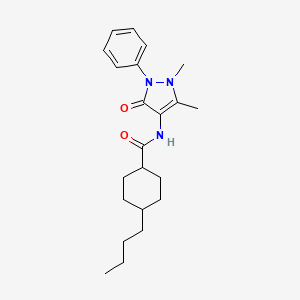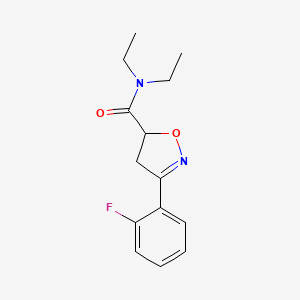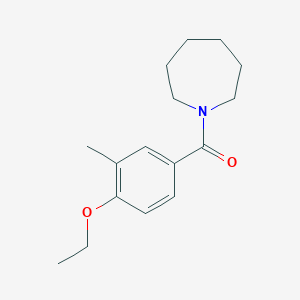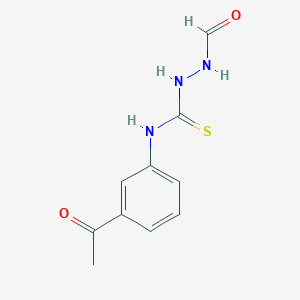
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
説明
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.24162724 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
One of the notable applications of this compound is in the field of cancer research. A study by Ghorab, El-Gazzar, and Alsaid (2014) utilized a derivative of this compound to investigate its anticancer potential. They synthesized various pyrazolone derivatives and evaluated them against a human tumor breast cancer cell line MCF7. Some of these compounds exhibited significant anti-breast cancer activity, demonstrating their potential in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).
Structural Characterization and Derivative Synthesis
Mnguni and Lemmerer (2015) conducted a structural study of 4-aminoantipyrine and its Schiff base derivatives, including derivatives of the subject compound. They synthesized and characterized these derivatives to investigate changes in hydrogen-bonding motifs, which are crucial for understanding the compound's interaction in various biological processes (Mnguni & Lemmerer, 2015).
Molecular Interaction Studies
In 2020, Saeed et al. reported on the synthesis, X-ray structure, and DFT calculations of antipyrine derivatives, including the subject compound. This study's focus was on understanding the molecular interactions and structural characteristics of these compounds, which is vital for their application in various scientific domains, including material science and drug design (Saeed et al., 2020).
Synthesis of Heterocyclic Compounds
Fadda et al. (2012) utilized the subject compound as a key intermediate in the synthesis of various heterocyclic compounds. Their work highlights the compound's role in the synthesis of diverse chemical structures, which could have applications in pharmaceuticals and chemical research (Fadda, Etman, El-Seidy, & Elattar, 2012).
Biological Evaluation
Another study by Saeed et al. (2015) synthesized a series of substituted benzamides using a non-steroidal anti-inflammatory drug as a starting point. This study is an example of how derivatives of the subject compound can be evaluated for potential biological applications, including their interaction with human enzymes (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
作用機序
Target of Action
It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.
Mode of Action
The compound’s interaction with its targets involves binding interactions between the ligand and the targeted amino acids . The best binding score reported was -5.26 kcal/mol , indicating a strong interaction between the compound and its target. This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a study mentioned a weak weight loss up to 120 °C for a similar compound, which could be ascribed to the evaporation of adsorbed water .
将来の方向性
Future research could focus on further characterization of “4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide” and its potential applications. This could include exploring its biological activity, potential uses in various fields of chemistry, and its interactions with other compounds .
特性
IUPAC Name |
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-5-9-17-12-14-18(15-13-17)21(26)23-20-16(2)24(3)25(22(20)27)19-10-7-6-8-11-19/h6-8,10-11,17-18H,4-5,9,12-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJSNWVCDZUIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4785731.png)
![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4785733.png)
![dimethyl 5-({[2-(diphenylacetyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4785751.png)


![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4785770.png)
![N-(4-methylphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4785786.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4785797.png)
![2-cyano-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4785799.png)
![1-(3-methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4785805.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4785838.png)

